
2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide
Overview
Description
This compound, also known as CI-1040 or PD184352, is a small organic molecule . It interacts with proteins and enzymes in the body, influencing their structure and function .
Molecular Structure Analysis
The molecular formula of this compound is C13H7ClF2INO2 . Its molecular weight is 409.55 . The structure of this compound is available in various databases .Scientific Research Applications
Cancer Research
CI-1040 was one of the first MEK inhibitors to enter clinical evaluation due to its promising preclinical activity in cancer research. Although its efficacy in Phase 2 studies was insufficient for continued development, it paved the way for the creation of more potent analogs like PD0325901 . CI-1040’s role in cancer research continues to be of interest due to its ability to inhibit MEK, which is a key component in the MAPK/ERK signaling pathway involved in cell division and cancer progression.
Antibacterial Activity
A surprising application of CI-1040 is its conversion into an antibacterial compound. A study revealed that a metabolite of CI-1040 exhibits direct antibacterial activity, likely due to interference with the bacterial PknB kinase/Stp phosphatase signaling system . This finding opens up potential new avenues for treating bacterial infections, particularly those that are resistant to other forms of antibiotics.
Antiviral Research
CI-1040 has shown potent antiviral activity, particularly against influenza viruses. The compound and its metabolites do not sensitize host cells to viral or secondary bacterial infections, which is crucial for its use as an antiviral agent . Its ability to interfere with cellular signaling pathways that viruses exploit for replication makes it a promising candidate for antiviral drug development.
Combination Therapies
The combination of CI-1040 with other therapeutic agents, such as rapamycin and 17-AAG, has been studied for enhanced efficacy. For example, the combination has been shown to diminish invasiveness in prostate cancer cells, particularly those that are androgen-insensitive and with PTEN loss . This highlights the potential of CI-1040 in combination therapies for more effective cancer treatment.
Drug Resistance Studies
CI-1040’s impact on drug resistance is another area of interest. The compound’s metabolites have been shown to reduce stress- and antibiotic tolerance without inducing resistance . This characteristic is particularly valuable in the ongoing battle against drug-resistant strains of pathogens.
Pharmacological Studies
The pharmacological profile of CI-1040 has been extensively studied to improve its pharmaceutical potential. Its well-tolerated nature at doses that result in significant MEK inhibition has encouraged the development of more potent and stable analogs with better bioavailability . These studies are crucial for advancing the compound’s use in clinical settings.
Mechanism of Action
Target of Action
CI-1040 primarily targets the Mitogen-Activated Protein Kinase Kinase (MEK) . MEK is a key component of the Ras/Raf/MEK/ERK signaling pathway, which plays a crucial role in regulating cell growth and differentiation .
Mode of Action
CI-1040 is a highly potent and selective noncompetitive MEK inhibitor . It suppresses the activation of the MAPK/ERK pathway by inhibiting MEK1 and MEK2 . This inhibition leads to the suppression of MAPK activation, thereby disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by CI-1040 is the Ras/Raf/MEK/ERK signaling pathway . By inhibiting MEK1 and MEK2, CI-1040 disrupts this pathway, leading to the suppression of MAPK activation . This disruption can lead to the inhibition of cell proliferation, particularly in cells harboring the B-Raf mutation V600E .
Pharmacokinetics
It is known that ci-1040 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of the MAPK/ERK pathway by CI-1040 leads to the suppression of cell proliferation . This is particularly evident in cells harboring the B-Raf mutation V600E, which is often associated with various types of cancer . Therefore, the primary result of CI-1040’s action is the potential inhibition of cancer cell growth.
Action Environment
The efficacy and stability of CI-1040 can be influenced by various environmental factors. For instance, the presence of certain mutations, such as the B-Raf mutation V600E, can enhance the compound’s efficacy Additionally, the compound’s stability could be affected by factors such as pH and temperature, although specific details are not fully known
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMXOIFOQCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048945 | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212631-79-3 | |
| Record name | PD 184352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-1040 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
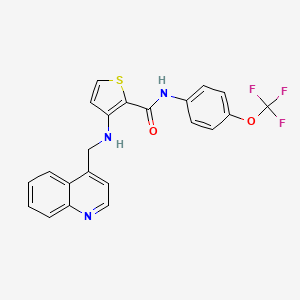
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

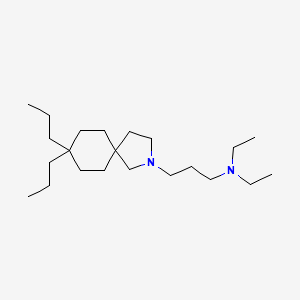

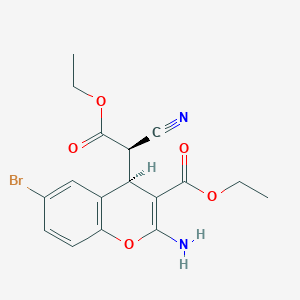
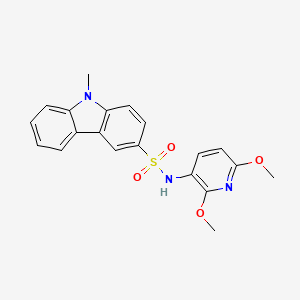
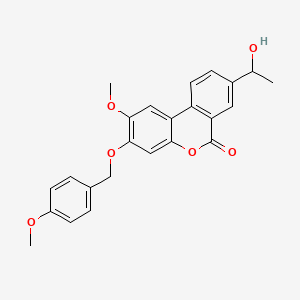
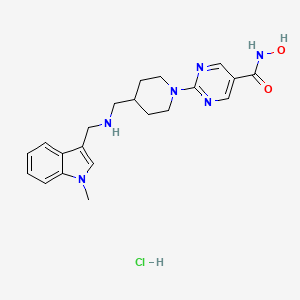

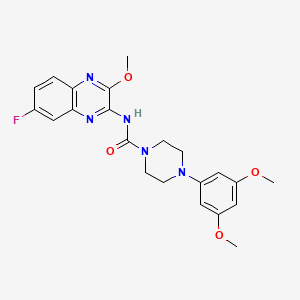
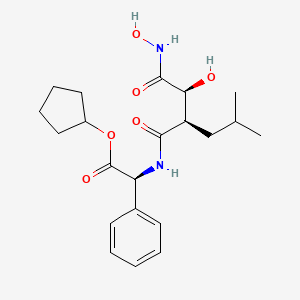
![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)